molecular formula C19H21N3O2 B2728936 3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-(3-methylphenyl)urea CAS No. 898414-74-9

3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-(3-methylphenyl)urea

Cat. No.: B2728936
CAS No.: 898414-74-9
M. Wt: 323.396
InChI Key: PDDFNQVVLGYAKZ-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are compounds characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-(3-methylphenyl)urea typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the reduction of pyrrole derivatives using suitable reducing agents.

    Attachment of the Methoxyphenyl Group:

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate compounds with isocyanates or carbamoyl chlorides to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ureas.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-(3-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea: Lacks the methoxy and tolyl groups.

    1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)urea: Similar structure but with different substitution patterns.

Uniqueness

3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-(3-methylphenyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-7-5-8-15(13-14)22(18-11-6-12-20-18)19(23)21-16-9-3-4-10-17(16)24-2/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDFNQVVLGYAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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